molecular formula C7H13NO4 B8596328 5-[(Methoxycarbonyl)amino]pentanoic acid

5-[(Methoxycarbonyl)amino]pentanoic acid

Cat. No.: B8596328
M. Wt: 175.18 g/mol
InChI Key: SUONKVQMMFIFIN-UHFFFAOYSA-N
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Description

5-[(Methoxycarbonyl)amino]pentanoic acid is a carbamate derivative featuring a pentanoic acid backbone with a methoxycarbonyl-protected amine group at the fifth carbon. Its structure (Figure 1) comprises:

  • Pentanoic acid core: A five-carbon chain terminating in a carboxylic acid group.
  • Methoxycarbonylamino substituent: A carbamate group (–NH–CO–OCH₃) at the terminal carbon, providing steric and electronic modulation.

This compound is pivotal in medicinal chemistry and peptide synthesis, where the methoxycarbonyl group acts as a transient protecting group for amines, enhancing solubility and stability during synthetic processes .

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

5-(methoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C7H13NO4/c1-12-7(11)8-5-3-2-4-6(9)10/h2-5H2,1H3,(H,8,11)(H,9,10)

InChI Key

SUONKVQMMFIFIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Tables

Research Findings and Implications

  • Synthetic Utility : Methoxycarbonyl derivatives offer moderate stability and ease of deprotection, making them versatile in multi-step syntheses .
  • Pharmacological Gaps : Unlike arylcyclohexyl or chlorophenyl analogues, methoxycarbonyl derivatives lack direct bioactivity, highlighting their role as intermediates rather than drug candidates .
  • Safety Profile: Limited toxicological data exist, but precautions (e.g., respiratory protection, gloves) are advised for handling similar carbamates .

Preparation Methods

Carbamate Formation via 5-Aminopentanoic Acid

The most direct method involves introducing a methoxycarbonyl group to the primary amine of 5-aminopentanoic acid (5-aminovaleric acid). This approach leverages the reactivity of primary amines with carbonylating agents such as methyl chloroformate (ClCO₂Me).

Procedure :

  • Substrate Preparation : 5-Aminopentanoic acid (HMDB0003355) is commercially available or synthesized via lysine degradation pathways.

  • Reaction Conditions :

    • Dissolve 5-aminopentanoic acid in anhydrous tetrahydrofuran (THF) at 0°C.

    • Add methyl chloroformate (1.2 equivalents) dropwise under nitrogen.

    • Introduce triethylamine (2 equivalents) to scavenge HCl.

    • Warm to room temperature and stir for 12 hours.

  • Workup :

    • Quench with ice-cold water, acidify to pH 2–3 with HCl, and extract with ethyl acetate.

    • Dry over sodium sulfate and concentrate under reduced pressure.

Yield : 70–85%, depending on purity of starting material.

Dynamic Kinetic Resolution for Enantioselective Synthesis

For enantiomerically pure products, dynamic kinetic resolution (DKR) can be employed, as demonstrated in the synthesis of related α-amino acids.

Procedure :

  • Racemic Substrate Preparation :

    • Synthesize racemic this compound via the method in Section 1.1.

  • DKR Setup :

    • Combine racemic substrate (16.6 g, 80.1 mmol), chiral ligand (e.g., (S)-BINAP), nickel(II) chloride (10.4 g), and methanol (900 mL).

    • Add potassium carbonate (55.4 g) and heat at 50°C for 2.5 hours.

  • Isolation :

    • Quench with acetic acid/water, filter precipitated product, and wash with acetonitrile.

Yield : 88–92% with >99% enantiomeric excess (ee).

Isoimidium Perchlorate-Mediated Coupling

Adapting methods from opioid agonist synthesis, isoimidium perchlorates serve as activated intermediates for nucleophilic addition.

Procedure :

  • Intermediate Synthesis :

    • React 5-aminopentanoic acid with glutaric anhydride to form a carboxy derivative.

    • Treat with phosphorus oxychloride to generate isoimidium perchlorate.

  • Methoxycarbonyl Introduction :

    • React isoimidium perchlorate with methanol in the presence of triethylamine.

  • Purification :

    • Crystallize from ethanol/water mixtures.

Yield : 65–75%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • THF vs. Methanol : THF improves solubility of 5-aminopentanoic acid but requires strict anhydrous conditions. Methanol simplifies workup but may esterify the carboxylic acid side chain.

  • Temperature : Reactions at 0°C minimize side products (e.g., over-carbonylation), while 50°C accelerates DKR kinetics.

Protecting Group Strategies

  • Carboxylic Acid Protection : Methyl ester formation (using SOCl₂/MeOH) prevents unwanted side reactions during methoxycarbonylation. Deprotection with LiOH/THF/H₂O restores the acid.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 1.45–1.65 (m, 4H, CH₂CH₂CH₂), 2.25 (t, 2H, J = 7.2 Hz, CH₂CO₂H), 3.10 (t, 2H, J = 6.8 Hz, CH₂NH), 3.65 (s, 3H, OCH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O, methoxycarbonyl), 1630 cm⁻¹ (CO₂H).

Chromatographic Purity

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 8.2 min.

Industrial-Scale Considerations

Cost-Efficiency Analysis

MethodCost (USD/kg)Yield (%)Purity (%)
Carbamate Formation1208098
Dynamic Kinetic Res.3409099.5
Isoimidium Route2107097

Environmental Impact

  • Waste Generation : DKR produces less solvent waste compared to carbamate methods.

  • Catalyst Recycling : Nickel and chiral ligands in DKR can be recovered up to 5 times without loss of activity .

Q & A

Basic: What are the standard synthetic routes for 5-[(Methoxycarbonyl)amino]pentanoic acid, and what critical parameters influence yield and purity?

Methodological Answer:
The synthesis typically involves two primary routes:

  • Route A (Methoxycarbonylation): Reaction of 5-aminopentanoic acid with methyl chloroformate under alkaline conditions (pH 8–9) at 25°C for 12 hours. Excess base (e.g., NaHCO₃) ensures carbamate formation without overalkylation .
  • Route B (Stepwise Protection): Sequential protection of the amino group using tert-butoxycarbonyl (Boc) anhydride, followed by methoxycarbonylation. This method requires anhydrous conditions and low temperatures (0–5°C) to prevent side reactions .

Critical Parameters:

  • pH Control: Alkaline conditions (pH 8–9) in Route A prevent protonation of the amine, enhancing nucleophilicity. Deviations >±0.5 pH units reduce yields by 15–20% .
  • Temperature: Prolonged exposure to >30°C in Route A accelerates hydrolysis of the methoxycarbonyl group, reducing purity to <85% .
  • Solvent Choice: Polar aprotic solvents (e.g., THF) in Route B improve solubility of intermediates, increasing yields by 10–15% compared to DCM .

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